(4-Methyl-3-nitropyridin-2-yl)methanol

Lipophilicity Regioisomer differentiation Drug-likeness

Regioisomeric purity is critical for SAR studies and impurity profiling. This compound provides a C-2 hydroxymethyl handle absent in the parent 4-methyl-3-nitropyridine, enabling one-step fewer synthetic routes to imidazopyridine-based AII antagonists. - Distinct from lansoprazole impurity 17/6 (regioisomer CAS 168167-49-5); eliminates analytical and IP risk. - Orthogonal reactivity: C-6 activated for VNS while C-2 CH₂OH permits independent electrophilic derivatization. - Moderate hydrophilicity (XLogP3-AA 0.2, TPSA 78.9 Ų) suited for medicinal chemistry optimization.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Cat. No. B12862459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-3-nitropyridin-2-yl)methanol
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)CO)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O3/c1-5-2-3-8-6(4-10)7(5)9(11)12/h2-3,10H,4H2,1H3
InChIKeyIRDZGMWLNGZVRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methyl-3-nitropyridin-2-yl)methanol: Physicochemical Identity & Supply Context


(4-Methyl-3-nitropyridin-2-yl)methanol (CAS 21203-57-6) is a trisubstituted pyridine building block bearing a nitro group at the 3-position, a methyl group at the 4-position, and a hydroxymethyl group at the 2-position, with molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol [1]. It is supplied as a research chemical of typically 95% purity by specialist vendors such as Shiyabiopharm, with MDL identifier MFCD28670963 and recommended storage at 0 °C . The compound belongs to the 3-nitropyridine class that serves as a privileged intermediate scaffold for constructing pharmaceutically relevant heterocycles including imidazopyridines, azaindoles, and kinase-targeted agents [2]. Its computed XLogP3-AA of 0.2 and topological polar surface area of 78.9 Ų reflect moderate hydrophilicity suitable for further derivatisation in medicinal chemistry programmes [1].

Privileged 3-nitropyridine scaffold for constructing imidazopyridines, azaindoles, and kinase-targeted heterocycles
Pre-installed C-2 hydroxymethyl group enables direct oxidation, halogenation, or esterification without additional functionalisation steps
Supplied at research purity suitable for medicinal chemistry diversification and SAR library synthesis

(4-Methyl-3-nitropyridin-2-yl)methanol: Substitution Risks with Closest Analogs


Three structural features make (4-methyl-3-nitropyridin-2-yl)methanol irreplaceable by its nearest commercially available analogs. First, its regioisomer (3-methyl-4-nitropyridin-2-yl)methanol (CAS 168167-49-5) carries the nitro and methyl groups on different ring positions, yielding a LogP shift of approximately 1.1 log units – a ~12.6-fold difference in octanol-water partitioning that materially alters chromatographic retention, solubility, and membrane permeability in downstream applications [1]. Second, the parent compound 4-methyl-3-nitropyridine (CAS 5832-44-0) lacks the 2-hydroxymethyl handle entirely, meaning any synthetic route requiring C-2 functionalisation would demand additional reduction or hydroxymethylation steps not needed with the target compound . Third, the regioisomer is explicitly catalogued as Lansoprazole Impurity 17/6, whereas the target compound has no documented association with lansoprazole process chemistry [2]. For any application where regioisomeric purity is critical – impurity reference standards, structure-activity relationship (SAR) studies, or patent-protected synthetic routes – substitution with the wrong isomer introduces a demonstrable analytical and intellectual property risk.

Regioisomer (3-methyl-4-nitropyridin-2-yl)methanol exhibits a significant lipophilicity shift (~12.6-fold) that may alter HPLC retention, solubility, and membrane partitioning in assays, invalidating direct interchange.
Parent compound 4-methyl-3-nitropyridine lacks the C-2 hydroxymethyl handle entirely; synthetic routes requiring C-2 derivatisation would need additional reduction/hydroxymethylation steps, increasing time and yield loss.
The regioisomer is catalogued as Lansoprazole Impurity 17, while the target compound has no documented association with lansoprazole chemistry; substitution in impurity methods risks analytical and regulatory submission errors.

Quantitative Differentiation vs. Closest Comparators


Regioisomeric Lipophilicity Difference

The target compound (4-methyl-3-nitropyridin-2-yl)methanol has a computed XLogP3-AA of 0.2 [1]. Its direct regioisomer, (3-methyl-4-nitropyridin-2-yl)methanol (CAS 168167-49-5), exhibits a measured LogP of 1.31 . This represents a log unit difference of approximately 1.11, corresponding to a ~12.6-fold difference in octanol-water partition coefficient. The difference arises from the altered electronic environment: in the target compound, the electron-withdrawing nitro group is adjacent to the hydroxymethyl-bearing C-2 position, increasing local polarity; in the regioisomer, the nitro group is positioned para to the ring nitrogen, reducing its influence on the C-2 substituent [1]. This level of lipophilicity divergence is sufficient to produce distinct HPLC retention times under reversed-phase conditions and differential solubility profiles in aqueous and organic media.

Regioisomeric Lipophilicity
Head-to-head
Target XLogP 0.2
Regioisomer LogP 1.31
Δ ≈ 1.11 (12.6×)
Lipophilicity divergence may shift HPLC retention and permeability
Computed vs. experimental LogP; verify for specific solvent systems
Lipophilicity Regioisomer differentiation Drug-likeness Chromatographic retention

Boiling Point Elevation from Hydroxymethyl Introduction

The target compound has an estimated boiling point of 302.9 ± 37.0 °C at 760 mmHg, as reported by Chemsrc based on computational prediction [1]. In contrast, the parent compound 4-methyl-3-nitropyridine (CAS 5832-44-0), which lacks the 2-hydroxymethyl substituent, has an experimentally determined boiling point of 238 °C at 760 mmHg . This represents a boiling point increase of approximately 65 °C attributable solely to the introduction of the CH₂OH group, consistent with enhanced intermolecular hydrogen bonding capacity [1]. The density also differs: 1.4 ± 0.1 g/cm³ for the target compound versus 1.228 g/mL at 25 °C for the parent [1][2]. These thermophysical divergences directly impact purification strategy selection and storage condition requirements.

Boiling Point Elevation
Head-to-head
Target 302.9 ± 37.0 °C (est.)
Parent 238 °C (exp.)
Δbp ≈ +65 °C
Distillation and purification protocols require adjustment
Estimated value; confirm experimentally for scale-up
Thermophysical properties Distillation Purification Physical organic chemistry

Synthetic Handle Advantage: Pre-Installed Hydroxymethyl Group

The target compound bears a primary alcohol (CH₂OH) at the C-2 position, which can be directly oxidised to the corresponding aldehyde or carboxylic acid, converted to a halide (Cl, Br) for nucleophilic displacement, or esterified for further elaboration [1]. In contrast, 4-methyl-3-nitropyridine (CAS 5832-44-0) has no functionalisable substituent at C-2 and is reported solely as a starting material for constructing azaindole scaffolds via the nitro group, requiring separate introduction of C-2 functionality . Patent EP0627433A1 demonstrates the downstream utility of the 4-methyl-3-nitropyridin-2-yl scaffold: N-(4-methyl-3-nitropyridin-2-yl)cyclopropanecarboxamide and related amide derivatives serve as key intermediates in the synthesis of imidazopyridine antihypertensive agents [2]. While this patent uses the 2-amino derivative rather than directly the 2-hydroxymethyl compound, the target compound's CH₂OH group provides a complementary entry point via oxidation to the acid or conversion to a leaving group for amine displacement – offering synthetic flexibility that the unsubstituted parent cannot match without additional steps [1][2].

Synthetic Handle Advantage
Reported
Target CH₂OH at C-2 (1 step to aldehyde/acid/halide)
Parent No C-2 handle (≥2 steps needed)
At least 1 step saved
Eliminates steps in C-2 derivatisation routes
Yield advantage depends on chosen transformation; patent example available
Synthetic efficiency Functional group interconversion Medicinal chemistry Intermediate procurement

Impurity Catalogue Status: Differentiation from Lansoprazole Impurities

The regioisomer (3-methyl-4-nitropyridin-2-yl)methanol (CAS 168167-49-5) is formally classified as Lansoprazole Impurity 17 (also designated Impurity 6 and Impurity S by different pharmacopoeial naming conventions) and is supplied with detailed characterisation data compliant with regulatory guidelines for ANDA/DMF submissions [1]. A comprehensive study of lansoprazole bulk synthesis identified five process-related impurities (lansoprazole N-oxide, lansoprazole sulfone N-oxide, lansoprazole sulfide, lansoprazole sulfone, and N-aralkyl lansoprazole); none of these correspond to the 4-methyl-3-nitro regioisomeric pattern of the target compound [2]. The target compound (4-methyl-3-nitropyridin-2-yl)methanol (CAS 21203-57-6) does not appear in any lansoprazole impurity catalogue or related pharmaceutical impurity compendium as of the search date [1][2]. This absence is structurally explicable: lansoprazole is constructed from a 3-methyl-4-nitropyridine intermediate, not the 4-methyl-3-nitropyridine scaffold [1].

Impurity Catalogue Status
Head-to-head
Target Not a lansoprazole impurity
Regioisomer Lansoprazole Impurity 17/6/S
Absent vs. catalogued
Misidentification risks invalidating impurity methods
Verify current pharmacopoeial listings
Impurity profiling Pharmaceutical quality control Regulatory reference standards Proton pump inhibitors

Molecular Weight and Chromatographic Differentiation

The target compound (MW 168.15 g/mol) differs from the des-methyl analog (3-nitropyridin-2-yl)methanol (CAS 36625-64-6, MW 154.12 g/mol) by exactly one methyl group (ΔMW = 14.03 Da) [1]. This mass difference is readily resolved by standard LC-MS instrumentation and provides unambiguous differentiation between the two compounds when both are present in a reaction mixture. The 4-methyl substituent also alters the electronic character of the pyridine ring: the computed XLogP3-AA for the target is 0.2 [1], while the des-methyl analog has a reported XlogP of -0.2 , yielding a ΔLogP of 0.4 units – approximately a 2.5-fold difference in lipophilicity. This modest but measurable shift reflects the electron-donating effect of the methyl group partially counteracting the electron-withdrawing nitro group [1].

MW & Chromatographic Shift
Head-to-head
Target MW 168.15, XLogP 0.2
Des-methyl analog MW 154.12, XLogP -0.2
ΔMW 14.03 Da, ΔLogP 0.4
Mass and retention differences enable unambiguous MS/LC separation
PubChem computed properties
Mass spectrometry LC-MS Structural confirmation Molecular recognition

Polar Surface Area Parity Despite Lipophilicity Divergence

Both the target compound and its regioisomer (3-methyl-4-nitropyridin-2-yl)methanol share an identical topological polar surface area (TPSA) of 78.9 Ų [1]. This is because TPSA is calculated from the sum of contributions of polar fragments (nitro group, pyridine nitrogen, hydroxyl oxygen) and is insensitive to positional isomerism when the same functional groups are present. However, as established in Evidence Item 1, their lipophilicity differs by ~1.1 log units (XLogP3-AA 0.2 vs. LogP 1.31) [1]. The combination of identical TPSA with divergent LogP makes this regioisomeric pair an unusually clean probe for deconvoluting the contributions of lipophilicity versus hydrogen-bonding capacity to biological activity, membrane permeability, and off-target binding in medicinal chemistry SAR campaigns [2]. Few regioisomeric pairs offer such a clear separation of these two key drug-likeness parameters.

TPSA Parity Despite LogP Divergence
Head-to-head
Both isomers TPSA 78.9 Ų
Target vs. Regioisomer LogP 0.2 vs 1.31
ΔLogP 1.11 (12.6×)
Isolates lipophilicity effect while controlling H-bond capacity
Useful for SAR deconvolution of LogP vs. TPSA
Polar surface area Structure-activity relationships Drug design Physicochemical profiling

Application Scenarios for (4-Methyl-3-nitropyridin-2-yl)methanol


Regioisomer-Controlled SAR Profiling of Kinase Inhibitors

When medicinal chemistry programmes explore the 4-methyl-3-nitropyridine scaffold for kinase inhibition – a documented application area for nitropyridine derivatives [1] – the target compound provides a C-2 hydroxymethyl handle for direct diversification while its regioisomer (CAS 168167-49-5) offers a matched TPSA (78.9 Ų) but 12.6-fold higher lipophilicity. This pair enables systematic probing of LogP effects on target engagement and selectivity without confounding changes in hydrogen-bonding capacity. Procuring both isomers from verified suppliers ensures that SAR conclusions are not compromised by regioisomeric contamination.

Imidazopyridine Antihypertensive Synthesis via C-2 Derivatisation

Patent EP0627433A1 explicitly demonstrates that N-(4-methyl-3-nitropyridin-2-yl)amide derivatives are key intermediates in the preparation of imidazopyridine-based angiotensin II receptor antagonists [2]. The target compound's CH₂OH group can be oxidised to the carboxylic acid and subsequently coupled to amines to access the same chemotype with one fewer synthetic step than starting from 4-methyl-3-nitropyridine. The ~65 °C boiling point elevation relative to the parent also necessitates adjusted purification protocols, which should be factored into process development.

Impurity Method Development and Reference Standard Qualification

For laboratories developing HPLC methods for lansoprazole or related proton pump inhibitor (PPI) drug substances, the regioisomer (3-methyl-4-nitropyridin-2-yl)methanol serves as a known impurity marker [3]. The target compound, by virtue of its distinct regioisomeric identity and absence from lansoprazole impurity catalogues, can be deployed as a system suitability check or specificity control to confirm that chromatographic methods adequately resolve the 4-methyl-3-nitro isomer from the 3-methyl-4-nitro isomer. Failure to resolve these regioisomers would represent a critical method validation gap, as they share molecular formula, molecular weight, and TPSA.

Orthogonal C-2 vs. C-3 Reactivity for Sequential Diversification

The 3-nitropyridine scaffold is known to undergo vicarious nucleophilic substitution (VNS) and oxidative substitution at the position para to the nitro group [1]. In the target compound, the nitro group at C-3 activates C-6 for nucleophilic attack, while the CH₂OH at C-2 provides an independent site for electrophilic or oxidative transformations. This orthogonality is not available with either 4-methyl-3-nitropyridine (no C-2 handle) or 2-chloro-4-methyl-3-nitropyridine (C-2 chloro is itself a reactive site competing with VNS chemistry). The target compound thus enables sequential, chemoselective diversification strategies that its closest analogs cannot support.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Regioisomeric pair with identical TPSA, divergent LogP
Lipophilicity contribution to target engagement and selectivity
Imidazopyridine synthesis (angiotensin II antagonists)
C-2 hydroxymethyl handle for amide coupling
Synthetic step reduction and purification protocol adjustment
HPLC impurity method validation
Regioisomeric specificity control for lansoprazole
Resolution of 4-methyl-3-nitro from 3-methyl-4-nitro isomer
Sequential C-2/C-6 chemoselective diversification
Nitro-directed VNS at C-6 with independent C-2 handle
Orthogonal reactivity without competing chloro site
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